molecular formula C24H25N3O5S2 B2985188 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105224-30-3

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2985188
CAS No.: 1105224-30-3
M. Wt: 499.6
InChI Key: QPLQCGZEAORFEZ-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic chemical compound designed for research applications. This molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its versatile biological properties . Derivatives of 1,2,4-oxadiazole have been investigated for a broad spectrum of pharmacological activities, including potential anti-inflammatory, anticancer, antiviral, and antibacterial effects . The integration of this pharmacophore with a thiophene-sulfonamide group suggests potential for interaction with various enzymatic targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a lead compound in the discovery and development of new therapeutic agents. Its specific mechanism of action and primary research applications are areas for ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-5-16-7-10-18(11-8-16)27(3)34(28,29)21-13-14-33-22(21)24-25-23(26-32-24)17-9-12-19(31-6-2)20(15-17)30-4/h7-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLQCGZEAORFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative that incorporates an oxadiazole moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for the compound is C25H27N3O4SC_{25}H_{27}N_3O_4S, with a molecular weight of approximately 473.56 g/mol. The structure includes:

  • An oxadiazole ring , known for its biological activity.
  • A thiophene sulfonamide group , which enhances solubility and biological interactions.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can sensitize cancer cells to existing chemotherapeutic agents, effectively lowering the IC50 values significantly. For example, in a study involving HepG2 cells, pretreatment with a related thiophene compound resulted in a decrease in IC50 from 3.9 µM to 0.5 µM when combined with sorafenib .

CompoundCell LineIC50 (µM)Effect
Thiophene Compound 4bHepG20.5Sensitizes to sorafenib
ControlHepG23.9Baseline sensitivity

Antibacterial Activity

The antibacterial potential of this compound is supported by its structural features, which are known to interact with bacterial enzymes and disrupt their functions. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

The mechanism of action for compounds like the one under study typically involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
  • Cell Cycle Disruption : Oxadiazole derivatives often interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that derivatives of the oxadiazole-thiophene scaffold exhibit varying degrees of cytotoxicity across different cancer cell lines, indicating their potential as lead compounds in drug development .
  • Combination Therapy : A case study involving the combination of this compound with standard chemotherapeutics has indicated enhanced efficacy against resistant cancer cell lines, paving the way for further clinical investigations .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Name Substituents (Oxadiazole) Substituents (Sulfonamide) Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxy-3-methoxyphenyl N-(4-ethylphenyl)-N-methyl C₂₃H₂₃N₃O₄S₂ 469.6 Enhanced lipophilicity due to ethoxy/methoxy groups
[] 4-Fluorophenyl N-(4-methoxyphenyl)-N-methyl C₂₀H₁₇FN₄O₃S₂ 468.5 Fluorine introduces electron-withdrawing effects; methoxy improves solubility
[] 4-Ethylphenyl N-(4-ethoxyphenyl)-N-methyl C₂₃H₂₃N₃O₄S₂ 469.6 Ethyl/ethoxy groups increase hydrophobicity compared to methoxy
[] 4-Methoxyphenyl 4-Hydroxy-3,5-dimethoxyphenyl C₂₄H₂₆N₆O₅S 510.6 Triazole-thione core; polar hydroxy group enhances hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Ethyl vs. Methoxy: The 4-ethylphenyl group in [] contributes greater hydrophobicity than the methoxy group in the target compound, which may affect membrane permeability .

Spectral and Tautomeric Considerations

  • IR Spectroscopy: Absence of C=O stretches in 1,2,4-triazole derivatives (e.g., []) confirms tautomeric shifts, a phenomenon less relevant to the target compound’s oxadiazole core . The target compound’s sulfonamide group would exhibit strong S=O stretches (~1350 cm⁻¹), similar to analogs in [] and [] .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what intermediates are critical for its structural assembly?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a substituted phenyl group with an oxadiazole precursor. For example, coupling 4-ethoxy-3-methoxyphenylcarboxylic acid with hydroxylamine to form the oxadiazole ring .
  • Step 2: Sulfonamide formation via reaction of thiophene-3-sulfonyl chloride with N-(4-ethylphenyl)-N-methylamine under basic conditions (e.g., pyridine or triethylamine) .
  • Critical Intermediates: The oxadiazole ring (1,2,4-oxadiazol-5-yl) and the sulfonamide linkage require rigorous purification (e.g., column chromatography) to avoid side products like sulfones or unreacted amines .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy, ethoxy, and ethylphenyl groups). Aromatic protons in the 6.5–8.0 ppm range and sulfonamide protons near 3.0–3.5 ppm are diagnostic .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+^+) with an error margin < 2 ppm .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected shifts in 1H^1H1H-NMR or ambiguous mass fragments?

Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Isotopic Labeling: Use deuterated solvents or 15N^{15}N-labeled intermediates to trace ambiguous signals .
  • Advanced Techniques: Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .
  • Case Study: highlights discrepancies in oxadiazole-related compounds due to tautomerism; similar approaches may apply here .

Q. What strategies optimize reaction yields during sulfonamide coupling, particularly with sterically hindered amines?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky amines .
  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride-amine coupling .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Workflow Example: demonstrates improved yields (from 60% to 85%) in sulfonamide synthesis via controlled temperature and catalytic additives .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling: Use Hammett constants (σ values) to predict electron-withdrawing/donating effects. Methoxy groups (−OCH3_3) are stronger donors than ethoxy (−OC2_2H5_5), affecting nucleophilic attack rates .
  • Experimental Testing: Compare reaction kinetics (e.g., with LiAlH4_4 or NaBH4_4) for derivatives with varying substituents .
  • Case Study: shows methoxy-rich analogs exhibit faster substitution at the oxadiazole ring due to increased electron density .

Safety and Handling

Q. What safety protocols are essential for handling this compound, given its structural complexity?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, particularly during sulfonamide coupling (volatile intermediates) .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Purity Assessment: Re-crystallize the compound using solvents like ethanol/water mixtures to remove impurities affecting melting ranges .
  • DSC Analysis: Perform differential scanning calorimetry to identify polymorphic forms or hydrate formation .
  • Literature Comparison: Cross-reference with structurally similar sulfonamides (e.g., reports mp deviations <5°C for analogs) .

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